REACTION_SMILES
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[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[Cl:20][C:21](=[O:22])[O:23][CH3:24].[Cl:25][CH2:26][Cl:27].[NH2:1][c:2]1[s:3][c:4]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:5]([CH3:7])[n:6]1>>[NH:1]([c:2]1[s:3][c:4]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:5]([CH3:7])[n:6]1)[C:21](=[O:22])[O:23][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(N)nc1C
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Name
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Type
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product
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Smiles
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CCOC(=O)c1sc(NC(=O)OC)nc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |